molecular formula C10H20N2O B14962934 N-ethyl-N-(oxan-4-yl)azetidin-3-amine

N-ethyl-N-(oxan-4-yl)azetidin-3-amine

Cat. No.: B14962934
M. Wt: 184.28 g/mol
InChI Key: NXAVYONJVBNQOQ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(oxan-4-yl)azetidin-3-amine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with ethyl and tetrahydropyran-4-yl (oxan-4-yl) groups at the amine position. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.23 g/mol (free base) and 229.15 g/mol for its dihydrochloride salt (CAS: 1257045-99-0) . The compound’s structure combines the conformational rigidity of the azetidine ring with the steric and electronic effects of the oxan-4-yl group, making it a valuable scaffold in medicinal chemistry and drug discovery.

The dihydrochloride salt form is widely available from global suppliers (e.g., Nanjing T.H.Chemical Co., Ltd., Orex Pharma Pvt Ltd), indicating its utility as a building block for synthesizing more complex molecules . Its SMILES string, C1COCCC1NC2CNC2, and InChIKey, PAXGUVRGBMCJIR-UHFFFAOYSA-N, highlight the connectivity of the azetidine and tetrahydropyran moieties .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-ethyl-N-(oxan-4-yl)azetidin-3-amine

InChI

InChI=1S/C10H20N2O/c1-2-12(10-7-11-8-10)9-3-5-13-6-4-9/h9-11H,2-8H2,1H3

InChI Key

NXAVYONJVBNQOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(oxan-4-yl)azetidin-3-amine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-ylidene acetate, is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(oxan-4-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N-(oxan-4-yl)azetidin-3-one, while reduction could produce this compound derivatives .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The benzyl-substituted analog (C₁₂H₁₈N₂) is more lipophilic than the oxan-4-yl derivative, which may influence membrane permeability .
  • Metabolic Stability : Fluorine in the benzofuran derivative may reduce oxidative metabolism, extending half-life .

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